molecular formula C21H21N3O3S2 B2659093 (E)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one CAS No. 941892-84-8

(E)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2659093
CAS No.: 941892-84-8
M. Wt: 427.54
InChI Key: ORFXQMWQHDTOEG-JXMROGBWSA-N
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Description

(E)-1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a synthetic chemical reagent featuring a benzothiazole core linked to a chalcone-like enone system via a piperazine linker. This unique structure makes it a compound of significant interest for exploratory research in medicinal chemistry and drug discovery. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. Molecules containing this moiety have been extensively investigated and shown to interact with various enzymatic targets and cellular pathways . The methylsulfonyl group at the 6-position is a key structural feature that can influence the molecule's electronic properties and its potential to act as a hydrogen bond acceptor, which may be critical for target binding affinity and selectivity. The piperazine linker provides conformational flexibility, potentially allowing the molecule to adopt optimal geometries for interaction with biological targets. The (E)-3-phenylprop-2-en-1-one (chalcone) segment is a well-recognized pharmacophore that can confer specific electronic and steric properties, further contributing to the compound's research utility. Researchers can leverage this compound as a core scaffold or a building block for developing novel bioactive molecules. Its primary research applications include use as a key intermediate in organic synthesis and as a candidate for in vitro screening against various biological targets to investigate new structure-activity relationships.

Properties

IUPAC Name

(E)-1-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-29(26,27)17-8-9-18-19(15-17)28-21(22-18)24-13-11-23(12-14-24)20(25)10-7-16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFXQMWQHDTOEG-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one typically involves multiple steps:

    Formation of the benzo[d]thiazole moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the methylsulfonyl group: The benzo[d]thiazole intermediate is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the piperazine ring: The sulfonylated benzo[d]thiazole is reacted with piperazine under appropriate conditions.

    Formation of the phenylprop-2-en-1-one group: The final step involves the condensation of the piperazine derivative with cinnamaldehyde under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-one moiety, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the phenylprop-2-en-1-one moiety, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the benzothiazole moiety exhibit significant anticancer activities. The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2) cells. The structure–activity relationship (SAR) studies suggest that the presence of the methylsulfonyl group enhances its antiproliferative efficacy by modulating key signaling pathways involved in cancer progression .

Anti-inflammatory Effects

The compound demonstrates notable anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced synthesis of pro-inflammatory mediators such as prostaglandins. This mechanism positions it as a potential candidate for treating inflammatory diseases .

Synthetic Routes

The synthesis of (E)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one typically involves several key steps:

  • Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Piperazine Formation : The piperazine ring is constructed via nucleophilic substitution reactions.
  • Final Coupling Reaction : The final product is obtained through coupling reactions between the benzothiazole derivative and the piperazine-linked phenylpropene moiety.

Case Study 1: Anticancer Activity Evaluation

In a study published in Pharmaceutical Research, researchers synthesized several derivatives based on the benzothiazole framework and evaluated their cytotoxicity against various cancer cell lines. Among these, derivatives similar to this compound showed IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Anti-inflammatory Mechanism Elucidation

A study conducted by Zhang et al. investigated the anti-inflammatory mechanisms of benzothiazole derivatives. The results indicated that compounds similar to this compound effectively inhibited COX enzymes and reduced inflammatory cytokine levels in vitro and in vivo models.

Mechanism of Action

The mechanism of action of (E)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is not fully understood but is believed to involve interactions with specific molecular targets:

    Molecular Targets: Potential targets include enzymes, receptors, or other proteins involved in biological pathways.

    Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

α,β-Unsaturated Ketone Derivatives

Compound Substituents on α,β-Unsaturated Ketone Key Features Biological/Physical Properties Reference
Target Compound Phenyl Strong electron-withdrawing methylsulfonyl on benzo[d]thiazole Potential anticancer/antiviral activity*
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one Imidazole, methylphenyl Electron-rich imidazole may enhance solubility Unreported bioactivity; characterized via XRD
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one Nitrophenyl, naphthalenyl Nitro group increases electrophilicity; bulky naphthalene affects packing Unreported bioactivity
(E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one Thiazole, methylphenyl Thiazole moiety linked to antimicrobial activity Antibacterial, anticancer (inferred)

Note: *Biological activity inferred from structurally related thiazole derivatives .

Piperazine-Linked Compounds

Compound Piperazine Substituent Key Features Application/Synthesis Reference
Target Compound 6-(Methylsulfonyl)benzo[d]thiazol-2-yl Methylsulfonyl enhances polarity and binding specificity Likely synthesized via nucleophilic substitution
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxy-phenyl)prop-2-en-1-one Bis(4-methoxyphenyl)methyl Methoxy groups improve solubility; bulky substituent affects conformation Unreported bioactivity
(E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one Benzodioxolylmethyl Benzodioxole may enhance CNS permeability Potential neuroactive applications*

Note: *Neuroactivity inferred from benzodioxole-containing drugs.

Benzo[d]thiazole Derivatives

Compound Benzo[d]thiazole Substituent Key Features Biological Activity Reference
Target Compound 6-Methylsulfonyl Strong electron-withdrawing group; may improve metabolic stability Anticancer (hypothesized)
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Unsubstituted benzo[d]thiazole Allyl and pyrazole groups may enhance kinase inhibition Unreported bioactivity

Biological Activity

The compound (E)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O3SC_{19}H_{22}N_{2}O_{3}S with a molecular weight of approximately 358.46 g/mol. The structure features a piperazine ring, a phenylpropene moiety, and a benzo[d]thiazole unit, which are critical for its biological activity.

Anticancer Activity

Research indicates that thiazole derivatives, including the target compound, exhibit significant anticancer properties. For example, a study evaluating various thiazole-based compounds found that certain derivatives demonstrated potent cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A-431 (epidermoid carcinoma). The compound showed an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
(E)-1MCF-7< 1
(E)-1A-431< 0.5
DoxorubicinMCF-70.5
DoxorubicinA-4310.4

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it exhibited antibacterial activity against several strains, including E. coli and S. aureus. The zone of inhibition was measured in millimeters at varying concentrations.

Table 2: Antibacterial Activity

Concentration (mM)E. coliS. aureus
8109
478
256

Anticonvulsant Activity

The anticonvulsant potential of this compound was assessed using pentylenetetrazol (PTZ) and maximal electroshock (MES) models. Results indicated that the compound significantly reduced seizure activity, showcasing its potential as a therapeutic agent for epilepsy.

The biological activity of This compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : It has been shown to influence pathways related to apoptosis and inflammation, which are critical in cancer progression and response to therapy .
  • Receptor Interaction : The compound interacts with GABA receptors, contributing to its anticonvulsant effects .

Case Studies

A notable study involved the synthesis of various thiazole derivatives where one analogue exhibited an ED50 value of 18.4 mg/kg in PTZ-induced seizures, highlighting the structural importance of the thiazole moiety in enhancing anticonvulsant activity . Another investigation focused on the cytotoxic effects against multiple cancer cell lines, where the compound displayed superior efficacy compared to traditional chemotherapeutics.

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